molecular formula C16H20ClNO2 B1285207 (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride CAS No. 436099-93-3

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride

Cat. No.: B1285207
CAS No.: 436099-93-3
M. Wt: 293.79 g/mol
InChI Key: XRBRGFHURDKLIB-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride is a secondary amine hydrochloride salt featuring two benzyl substituents: a 4-methoxybenzyl group and a 2-methoxybenzyl group.

The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBRGFHURDKLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-93-3
Record name Benzenemethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution of Methoxybenzyl Chlorides with Amines

The classical synthetic approach involves the reaction of 4-methoxybenzyl chloride and 2-methoxybenzyl chloride with an amine nucleophile under basic conditions. The base (e.g., sodium hydroxide or potassium carbonate) facilitates the nucleophilic substitution (SN2) reaction, where the amine attacks the benzyl chloride to form the secondary amine intermediate. The free amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Reaction conditions: Typically performed in polar aprotic solvents or aqueous-organic mixtures at controlled temperatures (0–25°C) to minimize side reactions.
  • Base: Sodium hydroxide or potassium carbonate.
  • Salt formation: Addition of HCl to precipitate the hydrochloride salt.

This method is straightforward but requires careful control of stoichiometry and moisture to maximize yield and purity.

Reductive Amination Route

An alternative and widely used method is reductive amination, which involves the condensation of 4-methoxybenzylamine with 2-methoxybenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine.

  • Key reagents: 4-methoxybenzylamine, 2-methoxybenzaldehyde, and a reducing agent such as sodium cyanoborohydride or sodium borohydride.
  • Solvents: Dichloromethane, methanol, or ethanol.
  • Catalysts: Sodium cyanoborohydride is preferred for selective reduction of imines.
  • Temperature: Typically 0–25°C to avoid side reactions.
  • Salt formation: The amine product is converted to the hydrochloride salt by treatment with HCl.

This method offers better selectivity and higher yields compared to direct nucleophilic substitution, especially when optimized by controlling solvent, temperature, and reagent ratios.

Industrial Scale Production Enhancements

For industrial production, continuous flow reactors are employed to improve mixing and reaction control, enhancing yield and reproducibility. Additionally, the use of ultrasound or microwave irradiation has been reported to accelerate reaction rates and improve yields by promoting efficient energy transfer and reducing reaction times.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol, dichloromethane, toluene Choice affects solubility and reaction rate
Base Sodium hydroxide, potassium carbonate Facilitates nucleophilic substitution
Reducing agent Sodium cyanoborohydride, sodium borohydride Selective reduction of imines
Temperature 0–25°C Controls side reactions and selectivity
Reaction time 2–12 hours Longer times improve conversion
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture interference
Salt formation 1M HCl aqueous solution Precipitates hydrochloride salt

Representative Preparation Procedure (Reductive Amination)

  • Imine Formation: Mix equimolar amounts of 4-methoxybenzylamine and 2-methoxybenzaldehyde in methanol under nitrogen atmosphere. Stir at room temperature for 1–3 hours to form the imine intermediate.

  • Reduction: Slowly add sodium cyanoborohydride portionwise at 0–5°C to the reaction mixture. Stir for 2–4 hours, allowing the reduction of the imine to the secondary amine.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add 1M hydrochloric acid to convert the free amine to its hydrochloride salt, precipitating the product.

  • Isolation: Filter the precipitate, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to obtain (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride as a crystalline solid.

Research Findings on Yield and Purity

  • Yields of the hydrochloride salt typically range from 78% to 91% under optimized reductive amination conditions.
  • Purity assessed by HPLC often exceeds 98% with proper reaction control.
  • Reaction completion is generally achieved within 12 hours, with catalyst and base choice influencing the rate and yield.
  • Analytical techniques such as NMR (1H and 13C), LC/MS, and IR spectroscopy confirm the structure and purity of the product.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Purity (%)
Nucleophilic Substitution Simple, direct reaction Possible side reactions, lower selectivity 60–75 90–95
Reductive Amination High selectivity, better yields Requires careful control of conditions 78–91 >98
Continuous Flow (Industrial) Enhanced control, scalability Requires specialized equipment >85 >98

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amine group can form ionic bonds with acidic residues in proteins, affecting their function .

Comparison with Similar Compounds

Enzyme Inhibition

  • LJP 1586 demonstrates potent inhibition of semicarbazide-sensitive amine oxidase (SSAO), reducing leukocyte trafficking and inflammation in preclinical models . In contrast, NBOMe derivatives (e.g., 25C-NBOMe) lack SSAO activity but exhibit high affinity for serotonin receptors, leading to hallucinogenic effects .

Pharmacokinetic and Toxicity Profiles

  • 25B/25C/25I-NBOMe compounds exhibit severe neurotoxicity and locomotor suppression in rodents, attributed to their high receptor affinity and metabolic instability .
  • LJP 1586 displays favorable pharmacokinetics with minimal acute toxicity at therapeutic doses, highlighting the role of substituent choice in safety profiles .

Biological Activity

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two methoxy groups and an amine functional group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C16_{16}H20_{20}N2_2ClO2_2, and it has a molecular weight of 304.79 g/mol.

The biological activity of (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride primarily involves interactions with specific receptors and enzymes:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Anticancer Properties

Recent studies have indicated that (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride exhibits promising anticancer activity. The following table summarizes the findings from various studies regarding its cytotoxic effects on different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast)15.0Induces apoptosis via p53 activation
A549 (Lung)10.5Inhibits cell proliferation
HeLa (Cervical)12.3Disrupts cell cycle progression
U-937 (Leukemia)8.9Promotes caspase-3 activation

These results suggest that the compound may act as a potential chemotherapeutic agent, particularly for breast and lung cancers.

Neuroprotective Effects

In addition to its anticancer properties, the compound has demonstrated neuroprotective effects in vitro. A study using differentiated SH-SY5Y neuroblastoma cells revealed that it can protect against oxidative stress-induced cytotoxicity. The results showed a concentration-dependent increase in cell viability when treated with the compound.

Case Studies

  • Study on Breast Cancer Cells : A detailed investigation was conducted using MCF-7 cells to assess the apoptotic pathways activated by (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells upon treatment, correlating with increased expression of p53 and caspase-3 cleavage.
  • Neuroprotection in Animal Models : In vivo studies using rat models demonstrated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes, suggesting its potential for treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via reductive amination between 4-methoxybenzylamine and 2-methoxybenzaldehyde, followed by hydrochloric acid salt formation. Key optimization parameters include solvent choice (e.g., dichloromethane or methanol), stoichiometric ratios, and catalyst selection (e.g., sodium cyanoborohydride for reductive amination). Evidence from analogous syntheses suggests that temperature control (0–25°C) and inert atmospheres minimize side reactions . For scale-up, systematic variation of these parameters using Design of Experiments (DoE) is recommended to identify yield-maximizing conditions.

Q. How can researchers differentiate (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride from structural analogs using analytical techniques?

Chromatographic (LC/MS, GC/MS) and spectroscopic (NMR, IR) methods are critical. For example:

  • LC/MS : Monitor retention times and fragmentation patterns. NBOMe derivatives with methoxybenzyl substitutions show distinct mass spectral profiles (e.g., m/z peaks corresponding to methoxybenzyl cleavage) .
  • NMR : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm for methoxybenzyl groups) and methoxy signals (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. What strategies are recommended for assessing the purity of this compound, particularly for hygroscopic or labile derivatives?

  • Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard to quantify purity. Ensure relaxation delays (D1 ≥ 5×T1) to avoid signal saturation .
  • HPLC : Employ reverse-phase columns (C18) with UV detection at 254 nm. Purity thresholds >98% are achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Titration : Non-aqueous titration with perchloric acid in glacial acetic acid validates chloride content .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at ≤15°C in airtight, light-resistant containers. Hygroscopic samples require desiccants (silica gel). Periodic stability testing via HPLC or NMR is advised to detect degradation (e.g., hydrolysis of amine groups) .

Advanced Research Questions

Q. How does the compound interact with amine oxidase enzymes, and what experimental approaches validate these effects?

Methoxybenzyl groups may inhibit semicarbazide-sensitive amine oxidase (SSAO) activity. Use in vitro assays:

  • Enzyme Inhibition : Monitor SSAO activity in rat plasma or recombinant enzymes using substrates like benzylamine, with UV-Vis detection of H₂O₂ production .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What role does the compound serve as a building block in medicinal chemistry?

It is a versatile intermediate for:

  • Peptide Coupling : Act as a protecting group for amines during solid-phase synthesis. Deprotection with TFA/water yields free amines .
  • Receptor Ligands : Functionalize phenethylamine cores to study serotonin receptor subtype selectivity (e.g., 5-HT₂A vs. 5-HT₂C) via radioligand displacement assays .

Q. How can researchers resolve discrepancies in NMR spectral data during characterization?

Contradictions in peak assignments often arise from solvent effects or impurities. Solutions include:

  • Variable Temperature NMR : Resolve dynamic rotational isomers by cooling samples to -40°C .
  • Spiking Experiments : Add authentic reference standards to confirm peak identities .

Q. What safety protocols are essential for large-scale synthesis?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Spill Management : Neutralize acid spills with sodium bicarbonate .

Data Contradiction Analysis

  • Synthetic Yield Variations : Discrepancies in yields (e.g., 60% vs. 85%) may stem from residual moisture in solvents or incomplete salt formation. Address via rigorous drying of reagents and confirm stoichiometry with qNMR .
  • Chromatographic Retention Time Shifts : Batch-to-batch column variability can alter retention times. Use internal standards (e.g., deuterated analogs) for normalization .

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